1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

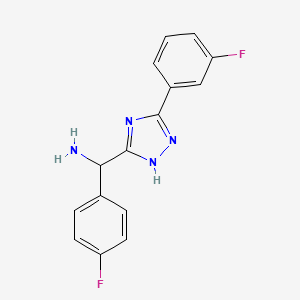

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure ist eine organische Verbindung, die zur Pyridazin-Familie gehört. Pyridazine sind sechsgliedrige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung verfügt über eine 4-Oxogruppe und eine Carbonsäuregruppe, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cyclisierung von Hydrazinderivaten mit geeigneten Diketonen. So kann beispielsweise die Reaktion von 4-Ethylbenzoylhydrazin mit Ethylacetoacetat unter sauren Bedingungen die gewünschte Verbindung liefern. Die Reaktion erfordert typischerweise einen Rückfluss in Ethanol mit einer katalytischen Menge Salzsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentration ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können die Effizienz und Skalierbarkeit verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können die 4-Oxogruppe in eine Hydroxylgruppe umwandeln und so die Eigenschaften der Verbindung verändern.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring oder am Pyridazin-Kern stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Halogenierung kann mit Halogenen wie Chlor oder Brom erreicht werden, während nucleophile Substitutionen Reagenzien wie Natriummethoxid beinhalten können.

Hauptprodukte:

Oxidation: Produkte können Carbonsäuren oder Ketone sein.

Reduktion: Alkohole oder Amine können gebildet werden.

Substitution: Halogenierte Derivate oder andere substituierte Verbindungen.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.

Biologie: Die Verbindung kann in biochemischen Assays eingesetzt werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen.

Industrie: Sie kann bei der Produktion von Spezialchemikalien, Agrochemikalien und Materialien eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann sie durch Bindung an aktive Stellen von Enzymen oder Rezeptoren wirken und deren Funktion hemmen. Die beteiligten molekularen Zielstrukturen und Pfade können variieren, umfassen aber typischerweise Wechselwirkungen mit Proteinen, Nukleinsäuren oder Zellmembranen.

Ähnliche Verbindungen:

- 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure

- 1-(4-Chlorphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure

- 1-(4-Bromphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure

Einzigartigkeit: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure ist einzigartig durch das Vorhandensein der Ethylgruppe, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Ethylgruppe kann die Lipophilie erhöhen und die Löslichkeit und Membranpermeabilität der Verbindung beeinflussen, was bei der Wirkstoffentwicklung und anderen Anwendungen von Vorteil sein kann.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-carbonsäure, einschließlich ihrer Synthese, Reaktionen, Anwendungen, ihres Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridazine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines can be formed.

Substitution: Halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It may be utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, inhibiting their function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

- 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

- 1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Uniqueness: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability, which can be advantageous in drug design and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

874354-47-9 |

|---|---|

Molekularformel |

C13H12N2O3 |

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid |

InChI |

InChI=1S/C13H12N2O3/c1-2-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

XWNICOHLMXGFBL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |

Löslichkeit |

36.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)

![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)